molecular formula C18H21NO4S2 B7832413 3-[(3-METHYLBENZYL)AMINO]-4-(PHENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(3-METHYLBENZYL)AMINO]-4-(PHENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832413
M. Wt: 379.5 g/mol
InChI Key: JHRFJIZSMKLUQT-ROUUACIJSA-N
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Description

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound characterized by its unique structural features This compound contains a tetrahydrothiophene ring, a phenylsulfonyl group, and a methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Methylbenzylamine Moiety: This can be done through nucleophilic substitution reactions where the amine group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the amine group can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine
  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine

Uniqueness

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methylbenzylamine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-[(3-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-14-6-5-7-15(10-14)11-19-17-12-24(20,21)13-18(17)25(22,23)16-8-3-2-4-9-16/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFJIZSMKLUQT-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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